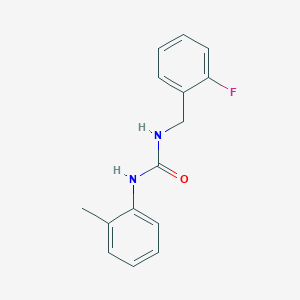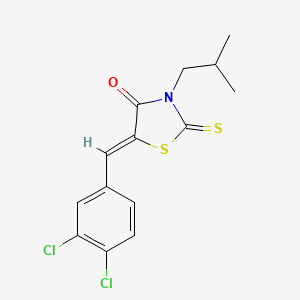
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride
Vue d'ensemble
Description
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, anxiety, and depression. In
Mécanisme D'action
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride selectively binds to and blocks the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride reduces the release of glutamate, a neurotransmitter that is involved in addiction, anxiety, and depression. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to modulate other neurotransmitter systems, such as dopamine and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has been found to have a wide range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to have anti-inflammatory effects, which may be relevant to its therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor and its well-characterized pharmacokinetics. However, 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride, including its potential therapeutic effects in other neurological disorders, such as schizophrenia and Alzheimer's disease. There is also a need for the development of more selective mGluR5 antagonists with improved pharmacokinetic properties. Finally, there is a need for more research on the long-term effects of 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride on neurotransmitter systems and neuronal function.
Applications De Recherche Scientifique
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, anxiety, and depression. It has been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
6-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-8-9(10(15)13-11(16)12-8)7-14-5-3-2-4-6-14;/h2-7H2,1H3,(H2,12,13,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDPFGFYJQZLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4722190.png)

![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)
![N-(5-bromo-2-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4722213.png)
![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4722223.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4722258.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)